N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide
CAS No.: 1076199-64-8
Cat. No.: VC0025817
Molecular Formula: C16H29NO5Si
Molecular Weight: 343.495
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1076199-64-8 |
|---|---|
| Molecular Formula | C16H29NO5Si |
| Molecular Weight | 343.495 |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylbutanoate |
| Standard InChI | InChI=1S/C16H29NO5Si/c1-11(22-23(7,8)15(2,3)4)16(5,6)14(20)21-17-12(18)9-10-13(17)19/h11H,9-10H2,1-8H3 |
| Standard InChI Key | ZSJZQTOBJOVMEI-UHFFFAOYSA-N |
| SMILES | CC(C(C)(C)C(=O)ON1C(=O)CCC1=O)O[Si](C)(C)C(C)(C)C |
Introduction
Chemical Identity and Structure
Basic Information
N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide is a precisely defined chemical entity with established identifiers in the chemical registry system. The compound is uniquely identified by its CAS number and specific molecular characteristics as outlined below:
| Property | Value |
|---|---|
| CAS Number | 1076199-64-8 |
| Molecular Formula | C16H29NO5Si |
| Molecular Weight | 343.495 g/mol |
| Alternative Name | 1-[(3-{[Dimethyl(2-methyl-2-propanyl)silyl]oxy}-2,2-dimethylbutanoyl)oxy]-2,5-pyrrolidinedione |
| Classification | Aliphatics and Heterocycles |
The compound contains both aliphatic and heterocyclic structural components, which contribute to its versatility in chemical applications. Its identity is well-established in chemical databases, making it traceable and identifiable for research purposes .
Structural Characteristics
The molecular structure of N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide contains several key functional groups that determine its chemical reactivity and applications. The most notable feature is the tert-butyldimethylsilyloxy (TBDMS) group, which serves as a protecting group for alcohols. This protection can be selectively removed under acidic conditions, making the compound particularly useful in multi-step organic synthesis processes.
The succinimide component forms an important part of the molecule, creating an activated ester that facilitates nucleophilic substitution reactions. This characteristic makes the compound valuable as a reagent in various synthetic pathways. The 2,2-dimethylbutyryloxy segment provides additional steric hindrance that can influence the reactivity and selectivity in chemical transformations.
Physical and Chemical Properties
The physical and chemical properties of N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide determine its behavior in laboratory settings and influence its handling requirements:
| Property | Value |
|---|---|
| Exact Mass | 343.18100 |
| Polar Surface Area (PSA) | 72.91000 |
| LogP | 2.96800 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
The logP value of 2.96800 indicates moderate lipophilicity, suggesting the compound has a relatively balanced distribution between aqueous and organic phases . This property is important for understanding how the compound might behave in biological systems or reaction media. The polar surface area (PSA) of 72.91000 provides insight into the compound's potential for membrane permeability and bioavailability, which could be relevant for pharmaceutical applications .
Applications and Uses
Role in Organic Synthesis
N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide serves as a valuable intermediate in organic synthesis pathways. Its primary utility stems from the TBDMS protecting group, which can selectively protect alcohol functionalities during complex synthetic sequences. This selective protection is crucial when working with molecules containing multiple reactive sites.
The compound facilitates controlled reactivity in organic transformations, making it particularly useful in the synthesis of complex natural products, pharmaceuticals, and other fine chemicals. Synthetic chemists utilize this compound when precise control over reaction sites is required, allowing for selective modifications of target molecules.
Research laboratories frequently employ this compound in the development of new synthetic methodologies and the exploration of novel reaction pathways. Its ability to participate in selective transformations makes it a valuable tool in the synthetic chemist's arsenal.
| Hazard Type | Classification | Hazard Statement |
|---|---|---|
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| STOT-SE (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
These hazard classifications indicate that the compound poses moderate health risks upon exposure, particularly affecting the skin, eyes, and respiratory system . Understanding these hazards is essential for implementing appropriate safety measures when working with this compound.
Availability and Sourcing
| Supplier Category | Representative Companies |
|---|---|
| Research Chemical Suppliers | Vulcan Chem, Angene Chemical |
| Pharmaceutical Intermediates Vendors | EOS Med Chem |
| Global Distributors | Companies in the United States, Canada, India, and China |
Suppliers like Beijing Baolingwei Technology Co., Ltd. and Kai Shi (Shanghai) Technology Co., Ltd. are among the companies that offer this compound. EOS Med Chem is identified as a vendor providing this compound for pharmaceutical applications .
Research Findings and Future Directions
Current Research
Research involving N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide is primarily focused on its applications in organic synthesis, particularly in the development of new pharmaceuticals and materials. The compound's versatility as a protecting group and reagent makes it a valuable tool in synthetic chemistry research.
Current research efforts appear to be directed toward exploring novel synthetic pathways and methodologies that utilize this compound's unique structural features. The silyl ether protection strategy enabled by this compound continues to be an area of interest for researchers developing complex molecule syntheses.
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